2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
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Overview
Description
2,2-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its molecular structure, which includes a pyrazole ring substituted with a 2,2-dimethylpropylamine group and a dihydrochloride salt form.
Mechanism of Action
Target of Action
The compound “2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Similar compounds have been shown to target nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, causing changes that lead to their pharmacological effects . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given that similar compounds target nampt, it can be inferred that this compound may affect the nad+ salvage pathway .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reaction: The pyrazole core is then subjected to a substitution reaction with 2,2-dimethylpropylamine to introduce the desired substituent.
Acidification: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyrazole-4-carboxylic acids and their derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazoles with different functional groups.
Scientific Research Applications
2,2-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with different substituents.
Imidazole Derivatives: Compounds containing the imidazole ring, which is structurally similar to pyrazole.
Uniqueness: 2,2-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is unique due to its specific substituents and dihydrochloride salt form, which can influence its chemical and biological properties compared to other pyrazole and imidazole derivatives.
Properties
IUPAC Name |
2,2-dimethyl-1-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-9(2,3)8(10)7-5-11-12(4)6-7;;/h5-6,8H,10H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSALGZQUQVVIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CN(N=C1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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